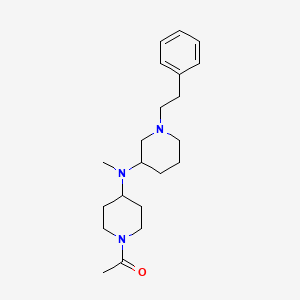

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain medication. It is considered to be one of the most potent opioids available, with a potency that is estimated to be 50-100 times greater than that of morphine. Fentanyl is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.

Mecanismo De Acción

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine works by binding to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding activates a series of biochemical processes that ultimately result in the suppression of pain signals. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine also has effects on other neurotransmitters, including dopamine and serotonin, which may contribute to its analgesic properties.

Biochemical and Physiological Effects:

In addition to its pain-relieving effects, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also produce a range of physiological and biochemical effects. These include respiratory depression, sedation, and euphoria. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also cause nausea, vomiting, and constipation. In high doses, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can be fatal due to respiratory depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is highly potent, which means that small amounts can be used to produce significant effects. It is also relatively easy to administer, either through injection or transdermal patches. However, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's high potency also makes it difficult to control the dose, which can be a limitation in some experiments. Additionally, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's potential for abuse and addiction means that it must be handled with care in laboratory settings.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. One potential area is the development of new formulations that could improve the drug's safety and efficacy. Another area of interest is the study of N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's effects on the immune system, which could have implications for the treatment of inflammatory diseases. Finally, more research is needed to better understand the mechanisms underlying N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's analgesic effects, which could lead to the development of new and more effective pain medications.

Métodos De Síntesis

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of various chemicals, including piperidine, phenethyl bromide, and acetic anhydride. The process typically involves the use of specialized equipment and requires a high level of expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be highly effective in relieving both acute and chronic pain, and is often used in surgical settings and for the management of cancer pain. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been investigated as a potential treatment for depression and anxiety.

Propiedades

IUPAC Name |

1-[4-[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-18(25)24-15-11-20(12-16-24)22(2)21-9-6-13-23(17-21)14-10-19-7-4-3-5-8-19/h3-5,7-8,20-21H,6,9-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNUPJFKYMQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

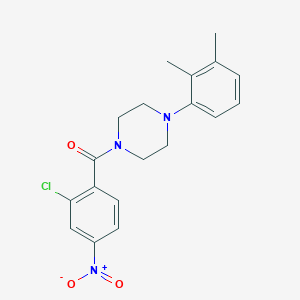

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)

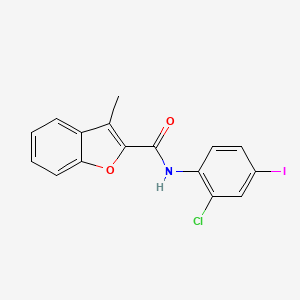

![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

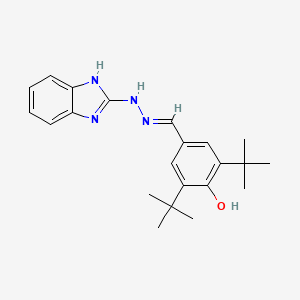

![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)

![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)

![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)